molecular formula C21H26N4O3 B3992510 1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one

1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one

Cat. No.: B3992510
M. Wt: 382.5 g/mol
InChI Key: RVVQRBZLMDJOCP-UHFFFAOYSA-N
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Description

1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a nitro group, a phenylethylamine moiety, and a piperazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperazine ring through cyclization reactions. The final step involves the introduction of the phenylethylamine moiety through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitro group and the phenylethylamine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-21(26)24-13-11-23(12-14-24)18-9-10-20(25(27)28)19(15-18)22-16(2)17-7-5-4-6-8-17/h4-10,15-16,22H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVQRBZLMDJOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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